molecular formula C12H11ClO3 B6601428 methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate CAS No. 2092154-42-0

methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate

Cat. No. B6601428
CAS RN: 2092154-42-0
M. Wt: 238.66 g/mol
InChI Key: SBFJACPMQLPBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate (MCCB) is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications in different fields. MCCB has been used in the synthesis of various compounds, such as heterocyclic compounds, polymers, and surfactants. It has also been used in the synthesis of pharmaceuticals and in the production of dyes and pigments. In addition, MCCB has been used in the development of new materials and in the study of biological processes.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, polymers, surfactants, and pharmaceuticals. It has also been used in the development of new materials and in the study of biological processes. In addition, methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has been used in the study of the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate acts as an enzyme inhibitor. It binds to the active site of an enzyme and blocks its activity. This inhibition of enzyme activity can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other biomolecules. methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has also been shown to inhibit the activity of transcription factors, which regulate gene expression.

Advantages and Limitations for Lab Experiments

The use of methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to prepare and store. In addition, it is a relatively safe compound and has low toxicity. The main limitation of methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is that it is not very soluble in water, so it is not suitable for use in aqueous solutions.

Future Directions

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has a wide range of potential applications in scientific research. Its ability to inhibit enzymes could be used to study the structure and function of proteins, enzymes, and other biomolecules. In addition, its ability to inhibit transcription factors could be used to study gene expression and regulation. Furthermore, its ability to inhibit cell growth and proliferation could be used to study the effects of drugs and other compounds on cell growth and development. Finally, its use in the synthesis of heterocyclic compounds, polymers, and surfactants could lead to the development of new materials and products.

Synthesis Methods

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate can be synthesized by the reaction of 3-chlorophenol with ethyl cyanoacetate in the presence of anhydrous sodium acetate. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is usually completed within 1-2 hours and yields a product with a purity of 98-99%.

properties

IUPAC Name

methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJACPMQLPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate

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